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molecular formula C6H4F3NO B3345037 (2,3,5-Trifluoropyridin-4-yl)methanol CAS No. 100202-73-1

(2,3,5-Trifluoropyridin-4-yl)methanol

Cat. No. B3345037
M. Wt: 163.1 g/mol
InChI Key: KJTBMWVKJCFLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04701464

Procedure details

To a suspension of 0.7 g (0.0036 mole) of (4-hydroxymethyl-2,3,5-trifluoropyridin-6-yl)hydrazine (from Example 6) in 25 ml of distilled water was added a solution of 2.5 g (0.016 mole) of copper (II) sulfate during a 1.5 hour period. Nitrogen evolution continued while the reaction mixture was stirred at ambient temperature for two hours and while it refluxed for an additional two hours. After being cooled, the reaction mixture was extracted with diethyl ether. This extract was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure, leaving a brown oil. This oil was passed through a short column of silica gel using a mixture of diethyl ether and hexane (50/50) as eluant. The appropriate fractions were combined and the solvent evaporated under reduced pressure, yielding 0.3 g of 4-hydroxymethyl-2,3,5-trifluoropyridine as a yellow oil. The structure and nmr spectra for this compound are set forth in Table 1C.
Name
(4-hydroxymethyl-2,3,5-trifluoropyridin-6-yl)hydrazine
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:8]([F:9])=[C:7](NN)[N:6]=[C:5]([F:12])[C:4]=1[F:13].C(OCC)C.CCCCCC.C(OCC)C>O.S([O-])([O-])(=O)=O.[Cu+2]>[OH:1][CH2:2][C:3]1[C:8]([F:9])=[CH:7][N:6]=[C:5]([F:12])[C:4]=1[F:13] |f:2.3,5.6|

Inputs

Step One
Name
(4-hydroxymethyl-2,3,5-trifluoropyridin-6-yl)hydrazine
Quantity
0.7 g
Type
reactant
Smiles
OCC1=C(C(=NC(=C1F)NN)F)F
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)OCC
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for two hours and while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an additional two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a brown oil
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=C(C(=NC=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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